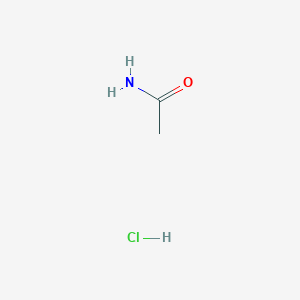
Acetamide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white crystalline powder that is soluble in water and has a melting point of 112-114°C . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Acetamide Hydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl alcohol and acetonitrile in the presence of hydrogen chloride gas. The reaction mixture is cooled to 0-5°C, and hydrogen chloride gas is bubbled through the solution for several hours. The product is then crystallized and purified .
Industrial production methods typically involve similar reaction conditions but on a larger scale. The use of specialized equipment and controlled environments ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Acetamide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amidines.
Hydrolysis: In the presence of water, it can hydrolyze to form acetamide and ethanol.
Condensation Reactions: It can participate in condensation reactions to form imidates and other derivatives
Common reagents used in these reactions include hydrogen chloride, acetonitrile, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetamide Hydrochloride has several applications in scientific research:
Chemical Modification: It is used to modify proteins and enzymes, such as the amidination of carbonic anhydrase
Synthesis of Heterocyclic Compounds: It is used in the synthesis of compounds like methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride
Biological Studies: It is used in studies involving enzyme inhibition and protein modification
Mecanismo De Acción
The mechanism of action of acetimidate hydrochloride involves its ability to react with nucleophiles, such as amines, to form amidines. This reaction is facilitated by the presence of hydrogen chloride, which acts as a catalyst. The compound can also hydrolyze in the presence of water to form acetamide and ethanol .
Comparación Con Compuestos Similares
Acetamide Hydrochloride is similar to other imidate compounds, such as methyl acetimidate hydrochloride and trichloroethyl acetimidate hydrochloride. These compounds share similar chemical properties and reactivity but differ in their specific applications and reaction conditions .
Methyl Acetimidate Hydrochloride: Used in similar chemical modifications and synthesis reactions.
Trichloroethyl Acetimidate Hydrochloride: Often used in glycosylation reactions and other specialized applications.
This compound is unique in its versatility and wide range of applications in both chemical synthesis and biological research.
Propiedades
Número CAS |
13507-15-8 |
|---|---|
Fórmula molecular |
C2H6ClNO |
Peso molecular |
95.53 g/mol |
Nombre IUPAC |
acetamide;hydrochloride |
InChI |
InChI=1S/C2H5NO.ClH/c1-2(3)4;/h1H3,(H2,3,4);1H |
Clave InChI |
AXJDEHNQPMZKOS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















